1-Ethyl-1H-pyrazole-5-carboxamide: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
1-Ethyl-1H-pyrazole-5-carboxamide: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Introduction to the Pyrazole-5-Carboxamide Scaffold
In the landscape of modern medicinal chemistry, the pyrazole ring serves as a privileged heterocyclic pharmacophore. Specifically, 1-Ethyl-1H-pyrazole-5-carboxamide (CAS: 1177316-50-5) has emerged as a critical building block and intermediate for synthesizing complex therapeutics[]. The strategic placement of an ethyl group at the N1 position and a carboxamide group at the C5 position creates a unique stereoelectronic profile. This specific substitution pattern is highly valued for its ability to modulate lipophilicity, improve metabolic stability, and provide essential hydrogen-bonding vectors within target protein binding pockets[2][3].
This technical guide provides an in-depth analysis of the structural rationale, step-by-step synthetic methodologies, and the pharmacological applications of 1-ethyl-1H-pyrazole-5-carboxamide, designed specifically for researchers and drug development professionals.
Structural Rationale and Physicochemical Profiling
The selection of a 1-ethyl-1H-pyrazole core over its unsubstituted or N-methylated counterparts is rarely arbitrary. In structure-activity relationship (SAR) campaigns, the N1-alkyl group dictates the molecule's trajectory into hydrophobic sub-pockets of target enzymes or receptors.
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Steric and Lipophilic Tuning: The N-ethyl group provides a larger steric shield than a methyl group, subtly increasing the partition coefficient (LogP). In the development of ADAMTS7 inhibitors (such as BAY-9835), modifying the N-substituent on the pyrazole ring was shown to directly impact both potency and selectivity against off-target metalloproteinases like MMP12[3].
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Hydrogen Bonding Network: The C5-carboxamide acts as a versatile functional handle. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the primary amine acts as a dual hydrogen bond donor. This motif frequently anchors the molecule to backbone amides or polar side chains within a target's active site.
Quantitative Data: Physicochemical Properties
Table 1: Structural and Chemical Profile of 1-Ethyl-1H-pyrazole-5-carboxamide
| Property | Value / Description |
| Chemical Name | 1-Ethyl-1H-pyrazole-5-carboxamide |
| CAS Number | 1177316-50-5[] |
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| SMILES String | CCn1nccc1C(=O)N[4] |
| Key Structural Features | N1-ethyl substitution (lipophilic vector); C5-carboxamide (H-bond donor/acceptor) |
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 1-ethyl-1H-pyrazole-5-carboxamide is typically achieved through a convergent three-step pathway starting from basic acyclic precursors. The methodology detailed below emphasizes the causality behind the reagent choices to ensure high yield, regioselectivity, and scalability.
Step 1: Cyclocondensation to Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
The foundational pyrazole core is constructed via the cyclocondensation of a 1,3-dicarbonyl compound (or a specific diketoester) with ethylhydrazine[5].
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Rationale: Utilizing ethylhydrazine directly dictates the N1-ethyl substitution. The reaction with an unsymmetrical β-enamino diketone or diketoester provides a regioselective route, ensuring the carboxylate group is positioned precisely at the C5 carbon rather than C3[5].
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Protocol:
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Dissolve the 1,3-dicarbonyl precursor (1.0 eq) in glacial acetic acid.
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Add ethylhydrazine (1.1 eq) dropwise at 0 °C to control the initial exothermic hydrazone formation.
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Heat the mixture to reflux for 4–6 hours to drive the dehydrative cyclization.
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Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the UV-active starting material and the emergence of a new, highly non-polar spot indicates the formation of the pyrazole ester (CAS: 1007460-78-7).
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Step 2: Saponification to 1-Ethyl-1H-pyrazole-5-carboxylic acid
The ethyl ester must be hydrolyzed to liberate the free carboxylic acid (CAS: 400755-43-3), which serves as the direct precursor to the amide[5][6].
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Rationale: Base-catalyzed hydrolysis (saponification) is preferred over acidic hydrolysis due to its irreversible nature, driving the reaction to 100% completion.
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Protocol:
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Suspend ethyl 1-ethyl-1H-pyrazole-5-carboxylate in a 1:1 mixture of THF and H2O.
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Add LiOH or NaOH (2.0 eq) and stir at ambient temperature for 2 hours.
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Validation & Workup: Evaporate the THF under reduced pressure. The aqueous layer is then acidified using 1M HCl to pH ~2. The sudden precipitation of a white solid confirms the protonation of the carboxylate. Filter and dry to obtain 1-ethyl-1H-pyrazole-5-carboxylic acid.
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Step 3: Amidation to 1-Ethyl-1H-pyrazole-5-carboxamide
The final transformation requires converting the carboxylic acid to the primary amide.
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Rationale for Reagent Choice: While thionyl chloride (SOCl2) can form the highly reactive acid chloride, it generates HCl gas, which can cause unwanted side reactions or require excess base. Instead, 1,1'-Carbonyldiimidazole (CDI) is the superior choice for this substrate[3][7]. CDI activates the acid to an acyl imidazole under mild, neutral conditions, releasing only CO2 and imidazole as byproducts.
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Protocol:
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Dissolve 1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.
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Add CDI (1.2 eq) portion-wise. Stir at room temperature for 1–2 hours until CO2 evolution ceases, indicating complete formation of the acyl imidazole intermediate.
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Introduce an ammonia source (either NH3 gas bubbled through the solution or aqueous ammonium hydroxide) and stir for an additional 2 hours.
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Validation: Quench with water and extract with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated. Recrystallization from boiling ethanol yields the pure 1-ethyl-1H-pyrazole-5-carboxamide as a crystalline solid.
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Table 2: Comparative Amidation Strategies for Pyrazole-5-carboxylic Acids
| Reagent System | Intermediate Formed | Expected Yield | Causality / Rationale for Selection |
| SOCl2 / NH3(aq) | Acyl chloride | 65-75% | Prone to side reactions; generates harsh acidic byproducts (HCl). |
| EDCI, HOBt / NH4Cl | Active ester | 80-85% | Mild conditions, but requires chromatographic separation of urea byproducts. |
| CDI / NH3 | Acyl imidazole | 85-95% | Optimal: Highly efficient, CO2 and imidazole are easily removed; ideal for scale-up[3]. |
Mechanistic Pathways and Pharmacological Applications
The 1-ethyl-1H-pyrazole-5-carboxamide motif is not just a passive structural element; it actively participates in target engagement across multiple therapeutic areas.
ADAMTS7 Inhibition (Cardiovascular Disease)
In the discovery of the orally bioavailable ADAMTS7 inhibitor BAY-9835, the pyrazole moiety was utilized to optimize the pharmacokinetic and pharmacodynamic profile. The N-ethyl substitution provided a critical trade-off, balancing high potency against ADAMTS7 while maintaining selectivity against related matrix metalloproteinases (MMPs)[3][7]. The carboxamide derivative acts as a linker, projecting terminal pharmacophores into the S1' pocket of the enzyme.
IL-17A Modulation (Autoimmune Disorders)
Derivatives of 1-ethyl-1H-pyrazole-5-carboxamide have been heavily patented as potent modulators of Interleukin-17A (IL-17A)[8][9]. IL-17A is a pro-inflammatory cytokine central to the pathogenesis of psoriasis and multiple sclerosis. In these complex imidazotriazine and dimethylphosphine oxide-based modulators, the pyrazole-5-carboxamide acts as a critical binding determinant, disrupting the protein-protein interactions necessary for IL-17A receptor signaling[8][10].
Mandatory Visualization: Synthetic and Functional Workflow
Below is the logical progression from raw materials to pharmacological application, illustrating the dual utility of the pyrazole-5-carboxamide scaffold.
Synthetic workflow and pharmacological integration of 1-Ethyl-1H-pyrazole-5-carboxamide.
References
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nih.gov - BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PMC URL: [Link]
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aablocks.com - 1172914-68-9 | N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide | AA Blocks URL:[Link]
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acs.org - BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - ACS Publications URL:[Link]
- google.
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quickcompany.in - Dimethylphosphine Oxide Based Il17 Modulators And Uses Thereof URL: [Link]
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